molecular formula C14H12O4 B14494149 9-Oxo-2,3,4,9-tetrahydro-1H-xanthene-2-carboxylic acid CAS No. 64137-82-2

9-Oxo-2,3,4,9-tetrahydro-1H-xanthene-2-carboxylic acid

Cat. No.: B14494149
CAS No.: 64137-82-2
M. Wt: 244.24 g/mol
InChI Key: JGYDVTDZIVCXQJ-UHFFFAOYSA-N
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Description

9-Oxo-2,3,4,9-tetrahydro-1H-xanthene-2-carboxylic acid is a chemical compound belonging to the xanthene family Xanthenes are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Oxo-2,3,4,9-tetrahydro-1H-xanthene-2-carboxylic acid typically involves the condensation of salicylaldehyde with cyclic diketones such as dimedone or 1,3-cyclohexadione. This reaction is often catalyzed by acids or bases and can be carried out under reflux conditions in solvents like ethanol or water . The reaction yields the desired xanthene derivative through a series of condensation and cyclization steps.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as beta-cyclodextrin have been employed to facilitate the reaction in a more environmentally friendly manner .

Chemical Reactions Analysis

Types of Reactions

9-Oxo-2,3,4,9-tetrahydro-1H-xanthene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex xanthene derivatives.

    Reduction: Reduction reactions can yield tetrahydroxanthene derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the xanthene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions include various substituted xanthene derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced .

Scientific Research Applications

9-Oxo-2,3,4,9-tetrahydro-1H-xanthene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Oxo-2,3,4,9-tetrahydro-1H-xanthene-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Oxo-2,3,4,9-tetrahydro-1H-xanthene-2-carboxylic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

64137-82-2

Molecular Formula

C14H12O4

Molecular Weight

244.24 g/mol

IUPAC Name

9-oxo-1,2,3,4-tetrahydroxanthene-2-carboxylic acid

InChI

InChI=1S/C14H12O4/c15-13-9-3-1-2-4-11(9)18-12-6-5-8(14(16)17)7-10(12)13/h1-4,8H,5-7H2,(H,16,17)

InChI Key

JGYDVTDZIVCXQJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1C(=O)O)C(=O)C3=CC=CC=C3O2

Origin of Product

United States

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